Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)-
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Overview
Description
Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- typically involves multi-step organic reactions. The starting materials often include 2,4-dinitrophenyl derivatives and furanyl compounds. The bromination step is crucial and usually requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromine atom could yield a variety of substituted ethanone derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-furanyl)- involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-2-(2,4-dinitrophenyl)-1-(2-thienyl)-: Similar structure but with a thienyl group instead of a furanyl group.
Ethanone, 2-chloro-2-(2,4-dinitrophenyl)-1-(2-furanyl)-: Similar structure but with a chlorine atom instead of bromine.
Ethanone, 2-bromo-2-(3,5-dinitrophenyl)-1-(2-furanyl)-: Similar structure but with different positions of nitro groups.
Properties
CAS No. |
142837-74-9 |
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Molecular Formula |
C12H7BrN2O6 |
Molecular Weight |
355.10 g/mol |
IUPAC Name |
2-bromo-2-(2,4-dinitrophenyl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C12H7BrN2O6/c13-11(12(16)10-2-1-5-21-10)8-4-3-7(14(17)18)6-9(8)15(19)20/h1-6,11H |
InChI Key |
WOEPANXBCRJELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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